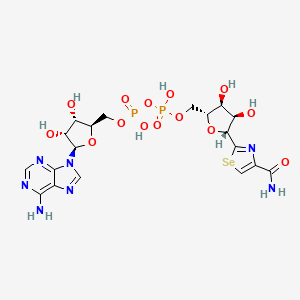
Selenazole-4-carboxyamide-adenine dinucleotide
Beschreibung
Eigenschaften
Molekularformel |
C19H25N7O14P2Se |
|---|---|
Molekulargewicht |
716.4 g/mol |
IUPAC-Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(4-carbamoyl-1,3-selenazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C19H25N7O14P2Se/c20-15-9-17(23-4-22-15)26(5-24-9)19-13(30)11(28)8(39-19)2-37-42(34,35)40-41(32,33)36-1-7-10(27)12(29)14(38-7)18-25-6(3-43-18)16(21)31/h3-5,7-8,10-14,19,27-30H,1-2H2,(H2,21,31)(H,32,33)(H,34,35)(H2,20,22,23)/t7-,8-,10-,11-,12-,13-,14-,19-/m1/s1 |
InChI-Schlüssel |
SKNBJMQZTZPCPF-QZTLEVGFSA-N |
Isomerische SMILES |
C1=C(N=C([Se]1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Kanonische SMILES |
C1=C(N=C([Se]1)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Selenazole-4-Carboxyamide-Adenine Dinucleotide involves the incorporation of selenium into the molecular structure. One common method includes the modification of existing nucleotide structures by introducing selenium-containing groups. For instance, the selenium derivative of the active metabolite of the antitumor drug tiazofurin can be synthesized by incorporating a selenazole moiety .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of selenium reagents and nucleotide precursors under controlled conditions to ensure the desired product is obtained with high purity and yield .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Selenazol-4-Carboxamid-Adenin-Dinukleotid unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden durch das Vorhandensein von Selen erleichtert, das an Redoxprozessen teilnehmen kann.
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen von Selenazol-4-Carboxamid-Adenin-Dinukleotid verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. Die Reaktionen werden typischerweise unter milden Bedingungen durchgeführt, um einen Abbau der Nukleotidstruktur zu vermeiden .
Hauptprodukte: Die bei diesen Reaktionen gebildeten Hauptprodukte hängen von den verwendeten Reagenzien und Bedingungen ab. Zum Beispiel können Oxidationsreaktionen Selenoxide ergeben, während Reduktionsreaktionen Selenide erzeugen können .
Wissenschaftliche Forschungsanwendungen
Selenazol-4-Carboxamid-Adenin-Dinukleotid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um das Verhalten von selenhaltigen Nukleotiden und ihre Wechselwirkungen mit anderen Molekülen zu untersuchen.
Biologie: Die Verbindung wird auf ihre Rolle in zellulären Prozessen untersucht, insbesondere bei denen, die Redoxreaktionen und Nukleotidstoffwechsel betreffen.
5. Wirkmechanismus
Der Wirkmechanismus von Selenazol-4-Carboxamid-Adenin-Dinukleotid beinhaltet seine Interaktion mit Inosin-5'-Monophosphat-Dehydrogenase. Die Verbindung bindet an das Enzym und hemmt seine Aktivität, wodurch die Synthese von Guanin-Nukleotiden unterbrochen wird. Diese Hemmung kann zu einer verringerten Zellproliferation führen, was es zu einem potenziellen Antitumormittel macht .
Ähnliche Verbindungen:
Nicotinamid-Adenin-Dinukleotid (NAD+): Ein Coenzym, das an Redoxreaktionen und dem Energiestoffwechsel beteiligt ist.
Einzigartigkeit: Selenazol-4-Carboxamid-Adenin-Dinukleotid ist aufgrund des Vorhandenseins von Selen einzigartig, das besondere Redoxeigenschaften und potenzielle therapeutische Vorteile verleiht. Seine Fähigkeit, Inosin-5'-Monophosphat-Dehydrogenase spezifisch zu hemmen, macht es zu einer wertvollen Verbindung für die Forschung und potenzielle medizinische Anwendungen .
Wirkmechanismus
The mechanism of action of Selenazole-4-Carboxyamide-Adenine Dinucleotide involves its interaction with inosine-5’-monophosphate dehydrogenase. The compound binds to the enzyme and inhibits its activity, thereby disrupting the synthesis of guanine nucleotides. This inhibition can lead to reduced cell proliferation, making it a potential antitumor agent .
Vergleich Mit ähnlichen Verbindungen
Nicotinamide Adenine Dinucleotide (NAD+): A coenzyme involved in redox reactions and energy metabolism.
Tiazofurin: An antitumor drug that is metabolized to an active form similar to Selenazole-4-Carboxyamide-Adenine Dinucleotide.
Uniqueness: this compound is unique due to the presence of selenium, which imparts distinct redox properties and potential therapeutic benefits. Its ability to inhibit inosine-5’-monophosphate dehydrogenase specifically makes it a valuable compound for research and potential medical applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


